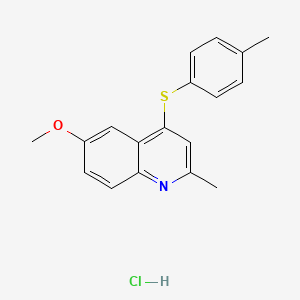

6-Methoxy-4-(p-tolylmercapto)quinaldine

Description

6-Methoxy-4-(p-tolylmercapto)quinaldine is a quinaldine derivative featuring a methoxy group at the C(6) position and a para-tolylmercapto (-S-C₆H₄-CH₃) substituent at the C(4) position. Quinaldine derivatives are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. The introduction of functional groups like methoxy and thioether substituents significantly alters their physicochemical properties, such as lipophilicity, solubility, and reactivity, which are critical for pharmaceutical and chemical applications .

Properties

CAS No. |

5431-56-1 |

|---|---|

Molecular Formula |

C18H18ClNOS |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

6-methoxy-2-methyl-4-(4-methylphenyl)sulfanylquinoline;hydrochloride |

InChI |

InChI=1S/C18H17NOS.ClH/c1-12-4-7-15(8-5-12)21-18-10-13(2)19-17-9-6-14(20-3)11-16(17)18;/h4-11H,1-3H3;1H |

InChI Key |

VQEIKFLMTDCHQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C3C=C(C=CC3=NC(=C2)C)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methoxy-2-arylquinoline Intermediates

- A key intermediate in the synthesis of 6-methoxy-4-(p-tolylmercapto)quinaldine is 6-methoxy-2-arylquinoline derivatives.

- These are prepared via the Doebner reaction, involving the condensation of benzaldehyde derivatives with pyruvic acid and p-anisidine (4-methoxyaniline) in ethanol under reflux conditions overnight.

- For example, 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid is obtained as a yellow crystalline powder with moderate yields (~18%) after recrystallization.

Introduction of the p-Tolylmercapto Group

- The mercapto group (–SH) attached to the p-tolyl ring is introduced by nucleophilic substitution or coupling reactions involving thiol or disulfide reagents.

- One reported method involves the preparation of 1-(p-tolylmercapto) derivatives by reaction of appropriate precursors with p-tolylthiol or its derivatives under controlled conditions.

- The mercapto substitution at the 4-position of the quinoline ring can be achieved by halogenation at this position followed by substitution with p-tolylthiolate anions.

Experimental Conditions and Reaction Parameters

Analytical Data Supporting the Preparation

- Melting points : The 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid intermediate melts at 145–150 °C, indicating purity and crystallinity.

- Infrared spectroscopy : Characteristic absorption bands for methoxy groups and thiol substituents confirm successful substitution.

- Yield considerations : The overall yield is moderate due to multiple steps and purification requirements, with recrystallization used to enhance purity.

Additional Notes on Related Compounds and Methods

- Related compounds such as 2-amino-5-(p-tolylmercapto)thiazoles can be prepared by analogous methods, indicating the versatility of p-tolylmercapto substitution in heterocyclic chemistry.

- The use of zinc chloride as a catalyst in glucoside synthesis demonstrates the importance of Lewis acids in facilitating substitutions, which may be analogous to catalysis in quinoline functionalization.

Summary of Key Preparation Methods

| Preparation Stage | Methodology Summary |

|---|---|

| Quinaldine core synthesis | Condensation of methoxy-substituted aniline and aldehyde derivatives under acidic reflux (Doebner reaction) |

| Functionalization at 4-position | Halogenation followed by nucleophilic substitution with p-tolylthiolate ions |

| Purification | Recrystallization from ethanol or hexane to isolate pure product |

| Characterization | Melting point, IR spectroscopy, and chromatographic techniques to confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfoxides.

Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the quinoline ring or the sulfanyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.

Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., sodium methoxide), and solvents like dichloromethane.

Major Products Formed

Oxidation: Quinoline N-oxides, sulfoxides, and sulfones.

Reduction: Reduced quinoline derivatives and thiols.

Substitution: Halogenated quinolines and various substituted quinoline derivatives.

Scientific Research Applications

6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.

Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-4-(4-methylphenyl)sulfanyl-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Quinaldine acid (5) : Features a carboxylic acid group at C(2).

- 6-Methoxyquinaldine : Methoxy group at C(6) (MW: 173.21, mp: 61–65°C) .

- 8-Hydroxyquinaldine (9): Hydroxy group at C(8), noted for higher hydrophobicity than unsubstituted quinaldine .

- Compound 33 : Carboxylic acid at C(5), demonstrating reduced lipophilicity compared to C(2)-substituted analogues .

The para-tolylmercapto group in 6-Methoxy-4-(p-tolylmercapto)quinaldine introduces steric bulk and electron-rich character, likely enhancing lipophilicity relative to hydroxy- or carboxy-substituted derivatives.

Lipophilicity and Hydrophobicity Trends

Experimental logk values (chromatographic hydrophobicity indices) from reveal:

The methoxy group at C(6) in 6-Methoxy-4-(p-tolylmercapto)quinaldine is expected to moderately increase hydrophobicity compared to unsubstituted quinaldine, while the p-tolylmercapto group at C(4) may further elevate lipophilicity due to its non-polar aromatic moiety. This contrasts with phenolic derivatives (e.g., compounds 6 and 8), which exhibit reduced hydrophobicity .

Physical Properties

| Compound | Molecular Weight | Melting Point (°C) |

|---|---|---|

| 6-Methoxyquinaldine | 173.21 | 61–65 |

| 6-Methoxyquinoline | 159.18 | 18–20 |

| 8-Hydroxyquinaldine (9) | — | Data not available |

The target compound’s molecular weight is estimated to exceed 250 g/mol (based on structural additions to 6-Methoxyquinaldine), with a melting point likely higher than 6-Methoxyquinoline due to increased molecular rigidity from the thioether group.

Key Research Findings and Contradictions

- Experimental vs. Calculated Data : Quinaldine (4) was found experimentally to be less hydrophobic than quinaldine acid (5), contradicting computational predictions . This highlights the importance of empirical validation in property assessment.

- Substituent Position : Carboxylic acid groups at C(5) (compound 33) reduce lipophilicity more effectively than those at C(2) (compound 5), emphasizing positional effects on polarity .

- Pharmaceutical Relevance : Quinaldine derivatives serve as intermediates for antimalarial, antifungal, and neurological drugs, with the global pharmaceutical market projected to grow at 6.2% CAGR (2023–2028) . The target compound’s lipophilicity profile may enhance bioavailability in drug formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.